molecular formula C10H8BrN3O B7542097 4-bromo-N-(1H-pyrazol-4-yl)benzamide

4-bromo-N-(1H-pyrazol-4-yl)benzamide

Cat. No. B7542097
M. Wt: 266.09 g/mol
InChI Key: IJIOBCWVXDSHNU-UHFFFAOYSA-N
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Description

4-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective Effects: this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurological disorders.
3. Anti-inflammatory Properties: This compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-(1H-pyrazol-4-yl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Purity: The synthesis method of this compound produces a high-purity product, which is essential for scientific research.
2. Versatility: This compound has been used in various scientific research applications, making it a versatile tool for researchers.
Limitations:
1. Limited Solubility: this compound has limited solubility in water, which can make it challenging to work with in certain experiments.
2. Cost: The synthesis of this compound can be costly, which can limit its availability for some researchers.

Future Directions

There are several future directions for the research of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, including:
1. Development of Novel Derivatives: Researchers can explore the synthesis of novel derivatives of this compound to investigate their potential applications in scientific research.
2. Mechanistic Studies: Further mechanistic studies can be conducted to investigate the precise molecular mechanisms of action of this compound.
3. Clinical Trials: Clinical trials can be conducted to investigate the potential therapeutic effects of this compound in humans.
Conclusion
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a versatile tool for researchers investigating various fields such as cancer research, neurological disorders, and inflammation. Further research is needed to explore the potential applications of this compound and its derivatives in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromoaniline with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-bromo-N-(1H-pyrazol-4-yl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis.
2. Neurological Disorders: this compound has also been found to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-bromo-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOBCWVXDSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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